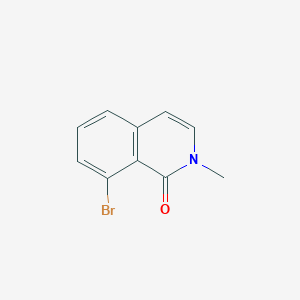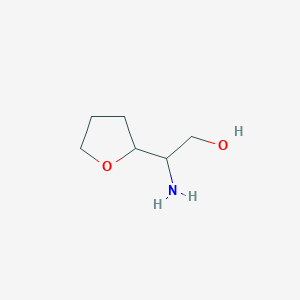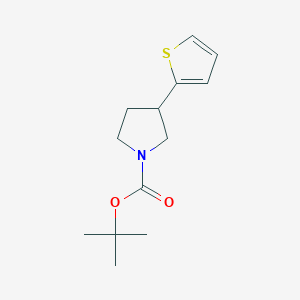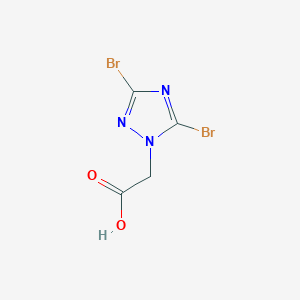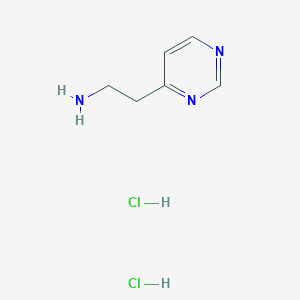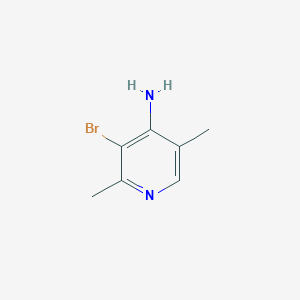
3-Bromo-2,5-dimethylpyridin-4-amine
概要
説明
3-Bromo-2,5-dimethylpyridin-4-amine is a chemical compound with the molecular formula C7H9BrN2 . It is a solid substance and is used in chemical synthesis .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9BrN2/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3, (H2,9,10) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Amines, such as this compound, can react rapidly with acid chlorides or acid anhydrides to form amides . These reactions typically take place rapidly at room temperature and provide high reaction yields .Physical And Chemical Properties Analysis
This compound has a molecular weight of 201.07 . It is a solid substance and should be stored in a dark place, in an inert atmosphere, at 2-8°C .科学的研究の応用
Chemical Reactions and Intermediates
- N-oxide Reactions : The compound is involved in reactions with potassium amide in liquid ammonia, leading to the formation of amino compounds. It's part of a study on mechanisms forming substances from N-oxides of bromopyridine, playing a role in aminations via pyridyne-N-oxides as intermediates (Martens & Hertog, 2010).
- Amination of Halogenopyridines : Research shows the compound's reactivity in the amination of halogenopyridines, indicating the occurrence of derivatives of didehydropyridine as intermediates. The study elaborates on the influence of substituents on the course of aminations (Does & Hertog, 2010).
Synthetic Uses and Reactions
- Bipyrimidines Synthesis : It's used in reactions to synthesize N,N,N',N'-tetramethyl-4,5'-bipyrimidine-2,2'-diamine, demonstrating its applicability in the creation of complex organic compounds (Kowalewski et al., 1981).
- Palladium-catalyzed Amination : It's part of a study where palladium-Xantphos complex catalyzes its amination, primarily resulting in specific pyridine derivatives, highlighting its role in selective organic synthesis (Ji, Li, & Bunnelle, 2003).
Mechanistic Studies and Reactions
- Rearrangements in Aminations : Investigated for its role in aminations of dibromopyridines, it helps in understanding the mechanisms leading to the formation of diaminopyridines, showcasing its significance in chemical reaction studies (Streef & Hertog, 2010).
- Regioselectivity Investigations : Used in the study of regioselective displacement reactions, it aids in understanding the selectivity of ammonia reactions with specific pyrimidine derivatives (Doulah et al., 2014).
Safety and Hazards
特性
IUPAC Name |
3-bromo-2,5-dimethylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-10-5(2)6(8)7(4)9/h3H,1-2H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGXJWUAMZCZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1N)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Benzyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B1375559.png)

